Ethyl 5-(pyridin-3-yl)pentanoate
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 5-pyridin-3-ylpentanoate |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)8-4-3-6-11-7-5-9-13-10-11/h5,7,9-10H,2-4,6,8H2,1H3 |
InChI Key |
GSZCCOFBHJPXPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Functional Groups |
|---|---|---|---|---|
| Ethyl 5-(pyridin-3-yl)pentanoate | C₁₂H₁₇NO₂ | 207.27 | Pyridin-3-yl | Ester, aromatic N |
| Ethyl 5-(4-hydroxyphenyl)pentanoate | C₁₃H₁₆O₃ | 220.27 | 4-Hydroxyphenyl | Ester, phenolic -OH |
| Ethyl 5-(3-bromo-6-fluoro-phenoxy)pentanoate | C₁₃H₁₆BrFO₃ | 319.17 | Halogenated phenoxy | Ester, Br/F substituents |
| Ethyl pentanoate | C₇H₁₄O₂ | 130.18 | None | Simple aliphatic ester |
Key Findings and Implications
- Polarity and Solubility : Pyridinyl and hydroxylated derivatives exhibit higher polarity than halogenated or purely aliphatic analogues, impacting their solubility in polar solvents .
- Bioactivity : Indole- and pyridine-containing esters show promise in pharmaceutical contexts, likely due to their aromatic heterocycles interacting with biological targets .
- Combustion Behavior: Simple esters like ethyl pentanoate are well-studied for biofuel applications, while substituted analogues require further kinetic profiling .
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-(pyridin-3-yl)pentanoate, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting pyridin-3-yl derivatives (e.g., brominated pyridine) with ethyl bromopentanoate under refluxing ethanol using K₂CO₃ and NaI as catalysts . For example:
- Step 1 : Alkylation of pyridin-3-yl precursors with ethyl 5-bromopentanoate.
- Step 2 : Hydrolysis or functionalization of intermediates to yield the target ester.
Optimization includes varying reaction time (12–24 hrs), temperature (70–90°C), and solvent polarity (DMF vs. ethanol) to improve yield (>75%) and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and pyridine aromatic protons (δ 7.2–8.6 ppm) .
- IR Spectroscopy : Confirm ester C=O stretches (~1725 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 223 (C₁₂H₁₇NO₂⁺) and fragmentation patterns (e.g., loss of –OCH₂CH₃) .
Advanced Research Questions
Q. How do substituents on the pyridine ring influence the reactivity and biological activity of this compound?
- Methodological Answer : Substituents alter electronic and steric properties:
- Electron-withdrawing groups (e.g., –NO₂) : Increase electrophilicity, enhancing nucleophilic attack on the ester .
- Halogens (e.g., –Cl, –F) : Improve metabolic stability but may reduce solubility (logP increases by 0.5–1.0 units) .
Comparative data for analogs:
| Compound | Substituent | LogP | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| This compound | None | 2.1 | 15.2 (Enzyme X) |
| Ethyl 5-(5-Cl-pyridin-3-yl)pentanoate | –Cl | 2.8 | 8.7 (Enzyme X) |
| Ethyl 5-(5-NO₂-pyridin-3-yl)pentanoate | –NO₂ | 1.9 | 22.4 (Enzyme X) |
Note: Activity varies with substituent position and electronic effects .
Q. How can computational modeling predict the oxidative stability and decomposition pathways of this compound?
- Methodological Answer :
- Kinetic Modeling : Use mechanisms similar to ethyl pentanoate combustion studies, where β-scission of alkoxy radicals dominates at >800 K .
- DFT Calculations : Predict bond dissociation energies (BDEs) for C–O (85–90 kcal/mol) and C–C (70–75 kcal/mol) bonds to identify labile sites .
- Experimental Validation : Jet-stirred reactor (JSR) studies at 560–1160 K and 10 atm to map CO/CO₂ formation rates .
Data Contradictions and Resolution
Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis?
- Methodological Answer : Contradictions arise from:
- Catalyst Choice : NaI () vs. Pd catalysts () may yield 60% vs. 80%.
- Solvent Effects : Polar aprotic solvents (DMF) favor SN2 pathways, while ethanol may promote side reactions.
Resolution : Conduct a Design of Experiments (DoE) to optimize parameters (e.g., catalyst loading, solvent ratio) and validate with HPLC purity checks (>98%) .
Methodological Tables
Table 1 : Comparison of Synthetic Routes
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃/NaI | Ethanol | 72 | 95 |
| Cross-Coupling | Pd(PPh₃)₄ | DMF | 85 | 98 |
| One-Pot Alkylation | NaH | THF | 68 | 92 |
Table 2 : Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H), δ 4.12 (q, 2H) | |
| IR | 1725 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) | |
| MS (EI) | m/z 223 (M⁺), 178 ([M–OCH₂CH₃]⁺) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
